molecular formula C21H22N2O3 B11472347 (3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11472347
M. Wt: 350.4 g/mol
InChI Key: MNVANJSTPUUGCD-CLASBSCUSA-N
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Description

The compound (3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a phenyl group, and an indole core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable methylating agent such as iodomethane.

    Formation of the Prop-2-en-1-ylidene Moiety: This step involves the condensation of the indole derivative with a suitable aldehyde or ketone to form the prop-2-en-1-ylidene moiety.

    Final Assembly: The final step involves the coupling of the dimethylamino phenyl group with the indole derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bonds within the molecule, converting them into single bonds and altering the compound’s structure.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated derivatives with single bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-5,6-dimethoxy-1,3-dihydro-2H-indol-2-one: stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(3Z)-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5,6-dimethoxy-1H-indol-2-one

InChI

InChI=1S/C21H22N2O3/c1-23(2)15-10-8-14(9-11-15)6-5-7-16-17-12-19(25-3)20(26-4)13-18(17)22-21(16)24/h5-13H,1-4H3,(H,22,24)/b6-5+,16-7-

InChI Key

MNVANJSTPUUGCD-CLASBSCUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C3=CC(=C(C=C3NC2=O)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C3=CC(=C(C=C3NC2=O)OC)OC

Origin of Product

United States

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